

Performance comparison of different SPE sorbents for Disulfoton sulfone

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Compound of Interest

Compound Name: Disulfoton sulfone

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A Comparative Guide to SPE Sorbent Performance for **Disulfoton Sulfone** Analysis

For researchers, scientists, and drug development professionals engaged in the analysis of Disulfoton and its metabolites, selecting the appropriate Solid-Phase Extraction (SPE) sorbent is a critical step to ensure accurate and reliable results. This guide provides an objective comparison of the performance of various SPE sorbents for the extraction of **Disulfoton sulfone**, supported by experimental data.

Data Presentation: Sorbent Performance Comparison

The efficiency of different SPE sorbents is primarily evaluated based on the recovery of the target analyte. The following table summarizes the quantitative recovery data for Disulfoton and its metabolites, including **Disulfoton sulfone**, using various dispersive solid-phase extraction (d-SPE) sorbents in agricultural product matrices.

Sorbent/Sorbent Combination	Matrix	Analyte Group	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
50 mg C18 + 50 mg PSA + 50 mg NH2	Pea, Asparagus, Wheat, Coffee Bean, Peanut	Disulfoton and its metabolites	87.9 - 109.0	0.6 - 12.5	[1]
Multiwalled Carbon Nanotubes (MWCNTs)	Agricultural Products	Disulfoton and its metabolites	< 56.2	Not Reported	[1]
Hydroxylated MWCNTs (OH- MWCNTs)	Agricultural Products	Disulfoton and its metabolites	< 56.2	Not Reported	[1]
Carboxylated MWCNTs (COOH- MWCNTs)	Agricultural Products	Disulfoton and its metabolites	< 56.2	Not Reported	[1]
Octylsilane bonded silica (C8)	Agricultural Products	Disulfoton and its metabolites	< 56.2	Not Reported	[1]
Strong Cation Exchange (SCX)	Agricultural Products	Disulfoton and its metabolites	< 56.2	Not Reported	[1]
Neutral Alumina (N- Al2O3)	Agricultural Products	Disulfoton and its metabolites	< 56.2	Not Reported	[1]
PSA	Spinach, Orange, Avocado,	98 various pesticides	Median ~94	Not Reported	[2]

	Salmon, Bovine Liver	and pollutants			
C18	Spinach, Orange, Avocado, Salmon, Bovine Liver	98 various pesticides and pollutants	Not specified, but within 70- 120%	Not Reported	[2]
EMR-Lipid	Rapeseeds	179 various pesticides	103 pesticides within 70- 120%	Not Reported	[3] [4]

Key Observations:

- A combination of C18, Primary Secondary Amine (PSA), and Aminopropyl (NH₂) sorbents provided the highest and most consistent recoveries for Disulfoton and its metabolites in a variety of agricultural products.[\[1\]](#)
- Several other sorbents, including carbon-based materials (MWCNTs) and other silica-based sorbents (C8, SCX, Alumina), resulted in significantly lower recoveries.[\[1\]](#)
- In broader pesticide analysis studies, PSA has demonstrated strong overall performance.[\[2\]](#) [\[5\]](#) For fatty matrices, the addition of C18 is often recommended to remove lipids.[\[2\]](#)
- For matrices with high-fat content, such as rapeseeds, specialized sorbents like EMR-Lipid have shown excellent performance in terms of pesticide recovery.[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following is a detailed methodology for the dispersive solid-phase extraction (d-SPE) of Disulfoton and its metabolites from agricultural products, as adapted from a published study.[\[1\]](#)

1. Sample Preparation and Extraction:

- Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat, coffee beans, and peanuts, add 5 mL of water to moisten the sample.

- Add 10 mL of acetonitrile to the tube.
- Vortex the mixture for 10 minutes.
- Add 4 g of NaCl and vortex for 30 seconds.
- Centrifuge the mixture for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take 1.5 mL of the supernatant from the extraction step.
- Transfer the supernatant to a d-SPE tube containing a mixture of 50 mg of octadecylsilane bonded silica (C18), 50 mg of primary secondary amine (PSA), and 50 mg of aminopropyl (NH₂) adsorbents.[\[1\]](#)
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge for 5 minutes.

3. Analysis:

- The cleaned extract is then ready for analysis by a suitable instrumental method, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[\[1\]](#)
- Separation can be achieved on a C18 column with a gradient elution using water and acetonitrile.[\[1\]](#)
- Detection is typically performed in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[\[1\]](#)

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the d-SPE of **Disulfoton sulfone**.



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Caption: Experimental workflow for the d-SPE of **Disulfoton sulfone**.

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